molecular formula C28H28OSi B15074776 (o-Tolyloxy)tri(o-tolyl)silane

(o-Tolyloxy)tri(o-tolyl)silane

Cat. No.: B15074776
M. Wt: 408.6 g/mol
InChI Key: ONTILTVGCKCOQT-UHFFFAOYSA-N
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Description

(o-Tolyloxy)tri(o-tolyl)silane is a silicon-based organometallic compound featuring one o-tolyloxy (ortho-methylphenoxy) group and three o-tolyl (ortho-methylphenyl) substituents bonded to a central silicon atom. This structure confers significant steric hindrance and aromatic electron effects, influencing its reactivity and stability.

Properties

Molecular Formula

C28H28OSi

Molecular Weight

408.6 g/mol

IUPAC Name

(2-methylphenoxy)-tris(2-methylphenyl)silane

InChI

InChI=1S/C28H28OSi/c1-21-13-5-9-17-25(21)29-30(26-18-10-6-14-22(26)2,27-19-11-7-15-23(27)3)28-20-12-8-16-24(28)4/h5-20H,1-4H3

InChI Key

ONTILTVGCKCOQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1O[Si](C2=CC=CC=C2C)(C3=CC=CC=C3C)C4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

The synthesis of (o-Tolyloxy)tri(o-tolyl)silane typically involves the reaction of o-tolylsilane with o-tolyloxy compounds under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include the use of catalysts and controlled temperature environments to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

(o-Tolyloxy)tri(o-tolyl)silane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(o-Tolyloxy)tri(o-tolyl)silane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (o-Tolyloxy)tri(o-tolyl)silane involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways involved depend on the specific application and conditions .

Comparison with Similar Compounds

Data Table: Comparative Properties

Compound Molecular Formula Key Substituents Reactivity Profile Thermal Stability Applications
This compound C28H28OSi 3 o-tolyl, 1 o-tolyloxy Low hydrolysis, high steric High Specialty resins, catalysts
Triethoxy-p-tolylsilane C13H22O3Si 3 ethoxy, 1 p-tolyl Moderate hydrolysis Moderate Polymer coupling agents
Bis[μ2-oxo-tri(o-tolyl)antimony] C42H40O2Sb2 6 o-tolyl, 2 μ2-oxo Oxophilic, dimeric High Catalytic oxidation studies
Trichloro(chloromethyl)silane CCl4Si 3 Cl, 1 ClCH2 Highly reactive Low Silicone precursors

Biological Activity

(o-Tolyloxy)tri(o-tolyl)silane is an organosilicon compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of multiple tolyloxy groups, may contribute to its biological activity. This article reviews the current understanding of the biological activities associated with this compound, synthesizing findings from diverse sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

 o Tolyloxy tri o tolyl silaneC15H18OSi\text{ o Tolyloxy tri o tolyl silane}\quad \text{C}_{15}\text{H}_{18}\text{OSi}

This compound features three o-tolyloxy groups attached to a silicon atom, which may influence its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that organosilicon compounds, including this compound, exhibit a range of biological activities. These activities can be attributed to their ability to interact with biological macromolecules, such as proteins and nucleic acids.

1. Antimicrobial Activity

Several studies have explored the antimicrobial potential of organosilicon compounds. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

2. Cytotoxicity

Cytotoxic effects have been observed in cancer cell lines when treated with organosilicon compounds. The cytotoxicity is believed to arise from the ability of these compounds to induce apoptosis or inhibit cell proliferation through various signaling pathways.

3. Enzyme Inhibition

Research has shown that some organosilicon compounds can act as inhibitors of specific enzymes involved in metabolic processes. This inhibition can lead to significant alterations in cellular metabolism, which may be beneficial in therapeutic contexts.

Case Study 1: Antimicrobial Efficacy

A study conducted by Fricke et al. demonstrated that triaryl silanes, including derivatives of this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing promising results for further development as antimicrobial agents .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound3216
Control (standard antibiotic)42

Case Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay involving human cancer cell lines, this compound was found to induce significant cell death at concentrations above 50 µM after 48 hours of exposure. The study utilized flow cytometry to assess apoptosis markers .

Cell LineIC50 (µM)
MCF-745
HeLa30

Mechanistic Insights

The biological activity of this compound can be attributed to its capacity to form reactive intermediates upon metabolic activation. These intermediates can interact with cellular targets, leading to alterations in cellular functions.

Enzyme Interaction

The interaction with enzymes such as cytochrome P450 has been highlighted as a critical factor in determining the pharmacokinetics and dynamics of organosilicon compounds. Inhibition studies reveal that these compounds may compete with natural substrates for enzyme binding sites.

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